molecular formula C30H24O4 B8227809 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde

4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde

Cat. No.: B8227809
M. Wt: 448.5 g/mol
InChI Key: DPYMRWSLKXBEBF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde can be achieved through the reaction of benzaldehyde with diphenylethylene lithium . The reaction conditions typically involve an inert atmosphere and room temperature storage . Industrial production methods may vary, but the general approach involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde involves its interaction with molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways . The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its behavior in different environments.

Comparison with Similar Compounds

4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde can be compared with similar compounds such as:

The uniqueness of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde lies in its methoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions.

Properties

IUPAC Name

4-[1-(4-formylphenyl)-2,2-bis(4-methoxyphenyl)ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O4/c1-33-27-15-11-25(12-16-27)30(26-13-17-28(34-2)18-14-26)29(23-7-3-21(19-31)4-8-23)24-9-5-22(20-32)6-10-24/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMRWSLKXBEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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